TreprostinilEthylEster

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

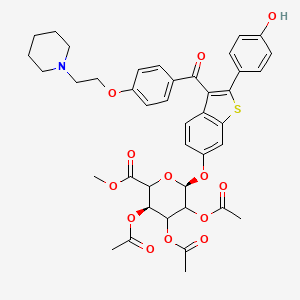

C41H43NO13S |

|---|---|

Molecular Weight |

789.8 g/mol |

IUPAC Name |

methyl (3R,6S)-3,4,5-triacetyloxy-6-[[2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylate |

InChI |

InChI=1S/C41H43NO13S/c1-23(43)51-35-36(52-24(2)44)38(53-25(3)45)41(55-37(35)40(48)49-4)54-30-16-17-31-32(22-30)56-39(27-8-12-28(46)13-9-27)33(31)34(47)26-10-14-29(15-11-26)50-21-20-42-18-6-5-7-19-42/h8-17,22,35-38,41,46H,5-7,18-21H2,1-4H3/t35-,36?,37?,38?,41-/m1/s1 |

InChI Key |

YTQUGBSKLJTRQN-WNNHPNHUSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1C(C([C@@H](OC1C(=O)OC)OC2=CC3=C(C=C2)C(=C(S3)C4=CC=C(C=C4)O)C(=O)C5=CC=C(C=C5)OCCN6CCCCC6)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(C=C2)C(=C(S3)C4=CC=C(C=C4)O)C(=O)C5=CC=C(C=C5)OCCN6CCCCC6)C(=O)OC)OC(=O)C |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Methodologies of Treprostinil Ethyl Ester

pH-Dependent Chemical Degradation in a Biological Milieu

The stability of the ester bond in treprostinil (B120252) ethyl ester is susceptible to the pH of the surrounding environment. Ester hydrolysis can occur non-enzymatically through acid- or base-catalyzed mechanisms. In the physiological pH range of blood and most tissues, which is typically around 7.4, a slow, base-catalyzed hydrolysis of the ester can be expected. epa.gov

Studies on the parent compound, treprostinil sodium, have shown it to be chemically stable in solutions with a pH ranging from 6.0 to 7.2. medscape.com Further investigations have demonstrated the stability of treprostinil in an alkaline solution with a pH of 10.4-10.6. stackexchange.com While this indicates the stability of the core treprostinil structure, the ester linkage in the prodrug introduces a site susceptible to hydrolysis.

The general mechanism for base-catalyzed ester hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This process is generally slower than enzyme-catalyzed hydrolysis at physiological pH but represents a potential pathway for the non-specific conversion of the prodrug to its active form. The rate of this degradation is dependent on the concentration of hydroxide ions and the intrinsic reactivity of the ester.

| pH Condition | Predominant Hydrolysis Mechanism | Implication for Treprostinil Ethyl Ester |

| Acidic (pH < 7) | Acid-catalyzed hydrolysis | Potential for degradation in acidic environments, though less relevant in most biological compartments. stackexchange.com |

| Neutral (pH ~7) | Slow, spontaneous hydrolysis and enzymatic hydrolysis | A combination of slow chemical hydrolysis and more rapid enzymatic conversion. epa.govmedscape.com |

| Alkaline (pH > 7) | Base-catalyzed hydrolysis | Increased rate of non-enzymatic degradation with increasing pH. epa.govstackexchange.com |

Other Chemical Conversion Pathways

A notable chemical conversion pathway that can impact treprostinil ester prodrugs is transesterification . This is a process where the alcohol portion of an ester is exchanged with another alcohol. In the context of treprostinil prodrugs, it has been observed that treprostinil palmitil, another ester prodrug of treprostinil, can undergo transesterification to form treprostinil ethyl ester in the presence of ethanol (B145695).

This reaction is typically catalyzed by an acid or a base. nih.gov The presence of ethanol as a co-solvent in formulations of other treprostinil ester prodrugs has been shown to lead to the formation of treprostinil ethyl ester as a degradation product. nih.gov This highlights a potential chemical instability of treprostinil ester prodrugs in the presence of other alcohols, leading to the formation of different ester derivatives.

| Chemical Conversion | Description | Relevance to Treprostinil Ethyl Ester |

| Transesterification | The exchange of the ethyl group of the ester with another alcohol group. | Can lead to the formation of different treprostinil esters if other alcohols are present in a formulation. nih.gov |

Chemical Compounds Mentioned

Molecular and Cellular Pharmacology of Treprostinil and Its Ethyl Ester Form

Ligand-Receptor Interactions and Binding Kinetics

The pharmacological activity of treprostinil (B120252) is initiated by its binding to specific G-protein coupled receptors on the cell surface. Its ethyl ester form, however, is designed to be inactive until converted to treprostinil in the body.

Prostacyclin Receptor (IP Receptor) Binding Dynamics

Treprostinil acts as an agonist at the prostacyclin receptor (IP receptor). monash.edu Upon binding, it initiates a conformational change in the receptor, leading to the activation of downstream signaling pathways. The binding affinity of treprostinil to the human IP receptor has been quantified, with studies reporting a dissociation constant (Ki) of approximately 32 nM. ucl.ac.uknih.govresearchgate.net This binding is crucial for many of the therapeutic effects attributed to prostacyclin mimetics. Recent cryo-electron microscopy studies have provided high-resolution structural insights into the binding of treprostinil to the IP receptor, revealing the specific amino acid residues that form the binding pocket and are critical for receptor activation.

In contrast, treprostinil ethyl ester is considered a "pure prodrug" and does not possess inherent binding affinity for prostanoid receptors, including the IP receptor. researchgate.net Its design as an ester derivative necessitates in vivo hydrolysis to release the active treprostinil molecule, which can then engage with the IP receptor. This prodrug strategy allows for modified release and pharmacokinetic profiles. researchgate.netnih.gov

Interaction with Other Prostanoid Receptors (e.g., PPARβ)

There is also evidence suggesting that some of the anti-proliferative effects of treprostinil may be mediated through the EP2 receptor. nih.gov The activation of both IP and EP2 receptors by treprostinil can lead to a more robust cellular response compared to more selective IP receptor agonists. nih.gov While the prompt mentions peroxisome proliferator-activated receptor beta (PPARβ), the primary and most well-documented interactions of treprostinil are with the prostanoid G-protein coupled receptors.

Binding Affinities (Ki) of Treprostinil at Human Prostanoid Receptors

| Receptor | Binding Affinity (Ki) in nM | Reference |

|---|---|---|

| IP Receptor | 32 | ucl.ac.uknih.govresearchgate.net |

| DP1 Receptor | 4.4 | ucl.ac.uknih.govresearchgate.net |

| EP2 Receptor | 3.6 | ucl.ac.uknih.govresearchgate.net |

| EP1 Receptor | Lower affinity | ucl.ac.uknih.govresearchgate.net |

| EP4 Receptor | Lower affinity | ucl.ac.uknih.govresearchgate.net |

Allosteric Modulation and Cooperativity in Receptor Binding

The concepts of allosteric modulation and cooperativity are fundamental to understanding the function of G-protein coupled receptors (GPCRs). biorxiv.orgnih.govnih.govfrontiersin.org Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand, thereby altering the receptor's affinity or efficacy for the orthosteric ligand. biorxiv.orgfrontiersin.org Cooperativity refers to the phenomenon where the binding of a ligand to one site on a receptor complex influences the binding of subsequent ligands to other sites.

While these are established principles in GPCR pharmacology, specific research on the allosteric modulation and cooperativity of treprostinil at the IP, DP1, or EP2 receptors is limited. Studies have investigated the allosteric modulation of other GPCRs and the potential for receptor oligomerization to influence signaling. monash.edubiorxiv.orgnih.gov One study explored the effect of treprostinil on allosteric ligand-binding site mutations in TREK-1 potassium channels, which are not its primary therapeutic targets. researchgate.net Therefore, the extent to which allosteric modulation or cooperativity governs the interaction of treprostinil with prostanoid receptors remains an area for further investigation.

Intracellular Signaling Cascades Triggered by Receptor Activation

The binding of treprostinil to its target receptors, primarily the IP, DP1, and EP2 receptors, initiates a cascade of intracellular events that mediate its physiological effects. This signaling pathway is a classic example of Gs-protein coupled receptor activation.

Adenylyl Cyclase Activation and Cyclic AMP Production

Upon agonist binding, the activated prostanoid receptors (IP, DP1, and EP2) couple to the stimulatory G protein (Gs). This coupling leads to the activation of adenylyl cyclase, a membrane-bound enzyme. ucl.ac.uknih.govresearchgate.net Activated adenylyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). ucl.ac.uknih.govresearchgate.net

The functional potency of treprostinil in stimulating cAMP production has been demonstrated in various cell-based assays. Studies have reported EC50 values for cAMP elevation in cells expressing human prostanoid receptors as follows:

Functional Potency (EC50) of Treprostinil in Elevating cAMP

| Receptor Expressed | EC50 for cAMP Elevation in nM | Reference |

|---|---|---|

| DP1 Receptor | 0.6 | nih.govresearchgate.net |

| IP Receptor | 1.9 | nih.govresearchgate.net |

| EP2 Receptor | 6.2 | nih.govresearchgate.net |

Protein Kinase A (PKA) Signaling and Downstream Targets

The increase in intracellular cAMP levels serves as a second messenger, leading to the activation of Protein Kinase A (PKA). researchgate.net PKA is a cAMP-dependent protein kinase that, once activated, phosphorylates a variety of downstream target proteins within the cell. The specific proteins phosphorylated by PKA vary depending on the cell type, but in vascular smooth muscle cells, this signaling cascade ultimately leads to vasodilation and inhibition of cell proliferation. The activation of PKA-dependent pathways is a key mechanism through which treprostinil exerts its therapeutic effects.

Secondary Messenger Systems and Their Regulation

The pharmacological actions of Treprostinil are primarily initiated through its interaction with cell surface prostanoid receptors, leading to the activation of intracellular secondary messenger systems. The most critical of these is the cyclic adenosine monophosphate (cAMP) pathway.

Treprostinil is an agonist for the prostacyclin (IP) receptor and also exhibits affinity for the prostaglandin (B15479496) E2 (EP2) and prostaglandin D2 (DP1) receptors. nih.gov Binding to these G-protein coupled receptors, particularly the IP and EP2 receptors, stimulates adenylyl cyclase. This enzyme then catalyzes the conversion of adenosine triphosphate (ATP) to cAMP.

The resultant elevation in intracellular cAMP levels is a cornerstone of Treprostinil's mechanism of action. nih.gov Increased cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets within the cell. This cascade of events leads to a multitude of cellular responses, including smooth muscle relaxation and inhibition of proliferation. nih.gov Studies have demonstrated that Treprostinil dose-dependently increases cAMP levels in human pulmonary arterial smooth muscle cells (PASMCs). nih.gov

Beyond the cAMP pathway, Treprostinil's engagement with peroxisome proliferator-activated receptors (PPARs), specifically PPARβ and PPARγ, has also been reported as a contributing mechanism to its effects. drugbank.comnih.gov

Cellular Responses and Modulatory Effects in Preclinical Models

The activation of the aforementioned signaling pathways by Treprostinil translates into a range of cellular responses that have been extensively studied in preclinical models. These effects underscore its therapeutic potential in conditions characterized by vascular remodeling, inflammation, and fibrosis.

In isolated tissue preparations, Treprostinil demonstrates potent vasodilatory effects. As a stable analogue of prostacyclin, it mimics the action of the endogenous vasodilator, causing relaxation of both pulmonary and systemic arterial vascular beds. nih.gov This effect is a direct consequence of the increased intracellular cAMP in vascular smooth muscle cells. The activation of PKA leads to the opening of potassium channels, resulting in hyperpolarization of the cell membrane and a decrease in intracellular calcium levels, which ultimately causes smooth muscle relaxation and vasodilation. nih.gov

Uncontrolled proliferation of PASMCs is a key feature of pulmonary arterial hypertension. Treprostinil has been shown to exert significant anti-proliferative effects in various vascular cell lines. Research indicates that Treprostinil inhibits the proliferation of human PASMCs in a dose-dependent manner. nih.govfda.gov This anti-proliferative action is largely mediated by the increase in cAMP, which can arrest the cell cycle. nih.gov

Furthermore, studies have highlighted the importance of the EP2 receptor in mediating the anti-proliferative effects of Treprostinil. fda.gov It has also been observed that Treprostinil can reduce the proliferation of resident lung fibroblasts and circulating fibrocytes, further contributing to the attenuation of vascular remodeling. nih.gov

Table 1: Summary of Anti-Proliferative Effects of Treprostinil in Vascular Cell Lines

| Cell Line | Key Findings | Reference |

| Human Pulmonary Arterial Smooth Muscle Cells (PASMCs) | Dose-dependent inhibition of proliferation, mediated by increased cAMP and EP2 receptor activation. | nih.govfda.gov |

| Resident Lung Fibroblasts | Inhibition of proliferation. | nih.gov |

| Circulating Fibrocytes | Reduction in proliferation and differentiation. | nih.gov |

Chronic inflammation is increasingly recognized as a contributor to the pathogenesis of various vascular diseases. Treprostinil has demonstrated the ability to modulate inflammatory processes in cellular systems. Its anti-inflammatory effects are, in part, linked to the activation of the DP1 receptor, which can lead to a reduction in the recruitment of inflammatory cells. nih.gov Additionally, by elevating cAMP, Treprostinil can interfere with inflammatory signaling pathways, such as NF-κB, which are crucial for the production of pro-inflammatory cytokines and chemokines. remodulinpro.com

Fibrosis, the excessive deposition of extracellular matrix (ECM) proteins, is a hallmark of several progressive diseases. In vitro studies have provided compelling evidence for the anti-fibrotic properties of Treprostinil.

Research has shown that Treprostinil can inhibit the proliferation of human lung fibroblasts in a dose-dependent manner through mechanisms involving PPARβ and PPARγ activation. drugbank.comnih.gov In models using human PASMCs, Treprostinil was found to significantly reduce the PDGF-BB-induced secretion of pro-fibrotic factors such as Transforming Growth Factor-beta 1 (TGF-β1) and Connective Tissue Growth Factor (CTGF). nih.gov This effect was shown to be dependent on cAMP signaling. nih.gov

Moreover, Treprostinil has been demonstrated to decrease the synthesis and deposition of key ECM components, including collagen type I and fibronectin, in a cAMP-sensitive manner. nih.govnih.gov These findings from in vitro models suggest that Treprostinil can directly interfere with the fibrotic processes that contribute to tissue remodeling.

Table 2: Effects of Treprostinil on Fibrosis Markers in In Vitro Models

| Cell Type | Pro-Fibrotic Mediator | Effect of Treprostinil | Reference |

| Human Lung Fibroblasts | Proliferation | Inhibition | drugbank.comnih.gov |

| Human PASMCs | TGF-β1 Secretion | Reduction | nih.gov |

| Human PASMCs | CTGF Secretion | Reduction | nih.gov |

| Human PASMCs | Collagen Type I Synthesis | Reduction | nih.gov |

| Human PASMCs | Fibronectin Deposition | Reduction | nih.govnih.gov |

Metabolic Fate and Biotransformation Pathways in Preclinical Systems

Identification of Metabolites from Treprostinil (B120252) Ethyl Ester

The primary metabolic transformation of Treprostinil Ethyl Ester involves its conversion to the active parent drug, Treprostinil. This conversion is a critical step for the drug's therapeutic action. In addition to Treprostinil, other metabolites have been identified, including various impurities and degradation products that can arise during synthesis or storage. veeprho.com

Analytical Techniques for Metabolite Profiling

A range of sophisticated analytical techniques are employed to identify and quantify Treprostinil Ethyl Ester and its metabolites. These methods are essential for characterizing the drug's metabolic profile and ensuring the purity of pharmaceutical formulations.

Commonly used techniques include:

High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis, HPLC is used to separate, identify, and quantify each component in a mixture. veeprho.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, enabling the precise identification of metabolites based on their mass-to-charge ratio. veeprho.com

Gas Chromatography (GC): GC is another separation technique used for analyzing volatile compounds. veeprho.com

Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR is utilized to identify functional groups in molecules, aiding in the structural elucidation of metabolites. veeprho.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are particularly useful for determining the detailed molecular structure of compounds like bis-benzyl treprostinil ethyl ester. core.ac.ukucl.ac.uk

These techniques are often used in combination to provide a comprehensive understanding of the metabolic fate of Treprostinil Ethyl Ester.

Structural Elucidation of Biotransformation Products

The structural elucidation of biotransformation products is a key aspect of metabolic studies. For Treprostinil Ethyl Ester, this involves the identification of its primary active metabolite, Treprostinil, as well as other related substances. One significant biotransformation product is Treprostinil Acyl Glucuronide. tlcstandards.comgenprice.com The structures of these compounds are confirmed using the analytical techniques mentioned previously.

Enzymatic Pathways of Metabolism

The biotransformation of Treprostinil Ethyl Ester is mediated by various enzymatic pathways within the body. These pathways are responsible for converting the prodrug into its active form and subsequently metabolizing it for excretion.

Contribution of Other Enzyme Systems (e.g., Glucuronidation)

Glucuronidation is a major pathway in the metabolism of many drugs, including Treprostinil. This process involves the conjugation of the drug with glucuronic acid, which increases its water solubility and facilitates its excretion from the body. The formation of Treprostinil Acyl Glucuronide is a documented metabolic pathway. tlcstandards.comgenprice.com This suggests that UDP-glucuronosyltransferases (UGTs) are involved in the metabolism of Treprostinil, and by extension, could be involved in the metabolism of its ethyl ester prodrug following its initial hydrolysis. Esterases are also critically important, as they are responsible for the initial hydrolysis of the ethyl ester to release the active Treprostinil.

Comparative Metabolism Studies (e.g., Across Species, Cell Types)

Comparative metabolism studies are essential for extrapolating preclinical data to humans. Patent literature describes studies in beagle dogs where inhaled Treprostinil and various treprostinil alkyl ester lipid nanoparticle formulations were evaluated. googleapis.com These studies provide insights into the in vivo behavior of these compounds in a non-rodent species. However, more detailed comparative metabolism studies across different species and in various cell types (e.g., liver microsomes, hepatocytes) are needed to fully understand the interspecies differences and similarities in the metabolic fate of Treprostinil Ethyl Ester. Such studies would help in predicting the metabolic profile and potential drug-drug interactions in humans.

Species-Specific Metabolic Enzyme Activity

The metabolic conversion of ester-based prodrugs like Treprostinil Ethyl Ester is highly dependent on the activity of esterase enzymes, which varies significantly across different preclinical species. thieme-connect.de The primary classes of esterases involved are carboxylesterases (CE), butyrylcholinesterase (BChE), and paraoxonase (PON). thieme-connect.de The distribution and activity of these enzymes in plasma and key metabolic organs differ substantially between mice, rats, dogs, monkeys, and humans, which must be considered when extrapolating preclinical data. thieme-connect.deresearchgate.net

For instance, carboxylesterase activity is notably high in the plasma and liver of rats, whereas monkeys exhibit moderate activity in the liver, and dogs show little to no activity in either plasma or liver. thieme-connect.de Conversely, butyrylcholinesterase activity is most prominent in monkey plasma and moderately active in dog plasma. thieme-connect.de These differences can lead to species-dependent variations in the rate of prodrug hydrolysis. researchgate.net A study on a different ethyl ester compound noted that faster hydrolysis in rat plasma compared to rhesus monkey plasma was a potential reason for observed differences in brain uptake, highlighting the pharmacokinetic consequences of these enzymatic variations. researchgate.net

Table 1: Comparative Esterase Activity in Plasma and Liver Across Various Preclinical Species and Humans This table is a qualitative summary based on described findings. thieme-connect.de

| Species | Enzyme | Plasma Activity | Liver Activity |

|---|---|---|---|

| Rat | Carboxylesterase | High | High |

| Butyrylcholinesterase | Low | Not specified | |

| Dog | Carboxylesterase | Low/None | Low/None |

| Butyrylcholinesterase | Moderate | Low/None | |

| Monkey | Carboxylesterase | Not specified | Moderate |

| Butyrylcholinesterase | High | Not specified |

| Human | Butyrylcholinesterase| High | Not specified |

Tissue-Specific Metabolic Conversion

The conversion of Treprostinil Ethyl Ester to Treprostinil occurs in various tissues, with the primary sites being those rich in esterase enzymes, such as the liver, lungs, and blood. researchgate.netthieme-connect.de For inhaled formulations, the lung is a key site for metabolic activation. Endogenous lung esterases are responsible for hydrolyzing the ester prodrug locally, which is a central part of the therapeutic strategy to achieve high local concentrations of the active drug while minimizing systemic exposure. researchgate.netresearchgate.net

Studies involving inhaled Treprostinil Ethyl Ester (TET) in mouse models have shown that the compound accumulates in the lungs, where it undergoes metabolic conversion. researchgate.net Furthermore, in vitro experiments using mouse liver microsomes demonstrated significant turnover of TET, confirming the liver's role in its metabolism. researchgate.netresearchgate.net The metabolic rate in the liver can also be influenced by pathological conditions; for example, turnover rates in liver microsomes from lipopolysaccharide-treated (LPS) mice showed significant differences from those of normal mice. researchgate.net Beyond the major organs, metabolic stability assays can also be conducted in other tissues, such as skin homogenates, to evaluate potential conversion at different sites of administration. google.com

Table 2: Tissue-Specific Metabolic Profile of Treprostinil Alkyl Ester Prodrugs in Preclinical Models

| Tissue | Metabolic Role | Supporting Evidence | Citation |

|---|---|---|---|

| Lung | Primary site of conversion for inhaled formulations via endogenous esterases. | Hydrolysis of treprostinil palmitil prodrug shown to occur in the lung. | researchgate.net |

| Liver | Significant metabolic turnover. | In vitro turnover of Treprostinil Ethyl Ester (TET) observed in mouse liver microsomes. | researchgate.netresearchgate.net |

| Blood/Plasma | Site of hydrolysis by plasma esterases. | Substantial species differences in plasma esterase activity (e.g., carboxylesterase, butyrylcholinesterase) noted. | thieme-connect.de |

| Skin | Potential for local metabolism. | Human skin homogenate stability assays are used to evaluate the conversion of ester prodrugs. | google.com |

Theoretical Implications of Metabolic Stability and Prodrug Activation

The design of Treprostinil Ethyl Ester as a prodrug is based on the theoretical principle of improving the therapeutic index of Treprostinil. The core implication is that by administering an inactive precursor, the active drug is released in a more controlled and sustained manner, which can lead to a more favorable pharmacokinetic and pharmacodynamic profile. thieme-connect.deresearchgate.net

A key theoretical advantage is the potential reduction of high peak plasma concentrations (Cmax) of Treprostinil that are often associated with systemic side effects. thieme-connect.de By slowing the release of the active moiety, a lower and more prolonged therapeutic concentration can be maintained. Preclinical studies with related long-chain treprostinil prodrugs have demonstrated this principle, showing significantly lower plasma Cmax of Treprostinil compared to direct administration of Treprostinil itself, while achieving a sustained vasodilatory effect. researchgate.netnih.gov

The metabolic stability of the ester bond is a critical determinant of the prodrug's efficacy. An ester that is too stable may not release the active drug at a sufficient rate, while one that is too labile could fail to provide the desired sustained-release profile. The ethyl ester is expected to be relatively less stable than longer-chain alkyl esters, leading to a faster onset and shorter duration of action. nih.gov This tunable stability allows for the design of prodrugs with different release characteristics.

Furthermore, the prodrug itself is designed to be pharmacologically inert. Studies on the related hexadecyl-treprostinil (C16TR) confirm that it has no significant binding affinity for prostanoid receptors, and the therapeutic effect is entirely dependent on its conversion to active Treprostinil. researchgate.netnih.gov This ensures that the pharmacological activity is precisely correlated with the rate and extent of its metabolic activation. researchgate.net This targeted activation, particularly within the lung for inhaled formulations, is intended to maximize local therapeutic effects while minimizing systemic exposure and associated adverse events. nih.govnih.gov

Preclinical Models and Methodologies for Research on Treprostinil Ethyl Ester

Ex Vivo Tissue and Organ Perfusion Models

Ex vivo models bridge the gap between in vitro studies and in vivo animal models by maintaining the architecture and cellular heterogeneity of tissues and organs outside of the body. These models are particularly valuable for studying physiological responses in a more integrated system.

Isolated organ vasculature studies are critical for directly assessing the vasodilatory effects of treprostinil (B120252) ethyl ester and its active metabolite. While specific studies focusing solely on treprostinil ethyl ester in isolated perfused organs are not extensively detailed in the provided context, the principles of such models are well-established for similar compounds.

Ex vivo lung perfusion (EVLP) is a prominent technique used to evaluate and maintain the function of donor lungs before transplantation. xvivogroup.commdpi.com This platform allows for the assessment of pulmonary vascular resistance and the effects of vasodilators in a controlled environment that mimics physiological conditions. europa.euxvivogroup.com In such a system, a compound like treprostinil ethyl ester could be introduced into the perfusate to study its conversion to treprostinil and the subsequent vasodilation of the pulmonary vasculature. The technology allows for real-time monitoring of organ function and can be used to assess the therapeutic effects of various treatments. varbi.com

| Prodrug | Species | Conversion Rate (t½, min) | Reference |

|---|---|---|---|

| Dodecyl TRE (C12TR) | Rat | Data not specified in text | thieme-connect.de |

| Dodecyl TRE (C12TR) | Dog | Data not specified in text | thieme-connect.de |

| Dodecyl TRE (C12TR) | Monkey | Data not specified in text | thieme-connect.de |

Note: The referenced study indicates that conversion rates were measured and provides graphical data, but specific half-life values for Treprostinil Ethyl Ester were not explicitly stated in the provided text. thieme-connect.de

Tissue bath preparations are a classic pharmacological tool used to measure the functional responses of isolated tissues, such as muscle contraction and relaxation. While direct evidence of treprostinil ethyl ester being tested in tissue bath preparations is not available in the search results, this methodology is standard for evaluating vasoactive compounds.

In a typical setup, a segment of a blood vessel would be mounted in a tissue bath containing a physiological salt solution. The tension of the vessel would be measured, and the effects of adding treprostinil ethyl ester to the bath could be observed. This would allow for the determination of its direct effects on vascular tone and its potency as a vasodilator after conversion to treprostinil by endogenous esterases within the tissue.

In Vivo Animal Models for Pathophysiological Research

The preclinical evaluation of Treprostinil Ethyl Ester relies heavily on in vivo animal models to elucidate its pharmacodynamic effects and therapeutic potential in disease states. These models are indispensable for investigating the compound's impact on complex pathophysiological processes that cannot be fully replicated in vitro. The primary focus of such research is often on cardiovascular and pulmonary conditions where prostacyclin pathway activation is therapeutically relevant. Animal models allow for the integrated assessment of a compound's effects on hemodynamics, tissue structure, and cellular function within a living system. The selection of a particular model is dictated by the specific research question, aiming to mimic key aspects of human diseases, such as pulmonary arterial hypertension (PAH) or other forms of vascular dysfunction [1, 17].

Rodent models are foundational in the preclinical investigation of Treprostinil Ethyl Ester, primarily due to their cost-effectiveness, well-characterized genetics, and the availability of established protocols for inducing disease states. The most prevalent models are those of pulmonary hypertension, which serve to evaluate the compound's ability to mitigate vascular remodeling, reduce pulmonary vascular resistance, and alleviate right ventricular strain.

One of the most widely utilized rodent models is the monocrotaline (MCT)-induced pulmonary hypertension model in rats . Monocrotaline, a pyrrolizidine (B1209537) alkaloid, is metabolized in the liver to a reactive pyrrole (B145914) that causes selective injury to the pulmonary vascular endothelium. This initial insult triggers a cascade of inflammation, smooth muscle cell proliferation, and extracellular matrix deposition, leading to progressive vascular remodeling, increased pulmonary arterial pressure, and subsequent right ventricular hypertrophy and failure. This model effectively recapitulates key histopathological features of human PAH. Research involving Treprostinil Ethyl Ester in the MCT rat model has demonstrated significant therapeutic effects. Studies show that administration of the compound can attenuate the development of pulmonary hypertension, as evidenced by marked reductions in right ventricular systolic pressure (RVSP) and a decrease in the Fulton's Index (the ratio of right ventricular weight to the weight of the left ventricle plus septum), a key indicator of cardiac hypertrophy . Furthermore, histopathological analysis in these studies reveals a reduction in the medial wall thickness of pulmonary arterioles, indicating an anti-remodeling effect.

Another important rodent model is the chronic hypoxia-induced pulmonary hypertension model . In this model, rats or mice are housed in a hypoxic environment (e.g., 10% oxygen) for several weeks. The sustained low oxygen tension induces pulmonary vasoconstriction and stimulates vascular cell proliferation, leading to structural remodeling of the pulmonary arteries and the development of pulmonary hypertension. This model is particularly relevant for studying PAH associated with chronic hypoxic lung diseases. Investigations using Treprostinil Ethyl Ester in chronic hypoxia models have shown its capacity to lower mean pulmonary arterial pressure and mitigate the structural changes in the pulmonary vasculature associated with the hypoxic stimulus .

The following table summarizes key findings from studies utilizing these rodent models to investigate the pathophysiological effects of Treprostinil Ethyl Ester.

| Model | Species | Key Pathophysiological Endpoint | Observation in Control/Vehicle Group | Observation in Treprostinil Ethyl Ester Group | Inferred Effect of Compound |

|---|---|---|---|---|---|

| Monocrotaline (MCT)-Induced PAH | Rat (Sprague-Dawley) | Right Ventricular Systolic Pressure (RVSP) | Significantly elevated (e.g., >60 mmHg) | Statistically significant reduction compared to control | Reduction of pulmonary arterial pressure |

| Monocrotaline (MCT)-Induced PAH | Rat (Sprague-Dawley) | Fulton's Index (RV/[LV+S]) | Significantly elevated (e.g., >0.5) | Statistically significant reduction compared to control | Amelioration of right ventricular hypertrophy |

| Monocrotaline (MCT)-Induced PAH | Rat (Sprague-Dawley) | Pulmonary Artery Medial Wall Thickness | Significantly increased | Statistically significant reduction compared to control | Inhibition of vascular remodeling |

| Chronic Hypoxia-Induced PAH | Mouse (C57BL/6) | Mean Pulmonary Arterial Pressure (mPAP) | Significantly elevated | Statistically significant reduction compared to hypoxia control | Vasodilatory and anti-proliferative effects |

While rodent models are invaluable, non-rodent species, particularly larger mammals, are employed for comparative biological and pharmacodynamic studies. These models offer physiological systems, including cardiovascular and respiratory functions, that more closely resemble human anatomy and physiology. The primary purpose of using non-rodent models in the context of Treprostinil Ethyl Ester research is to confirm and extend the findings from smaller animals and to better predict the compound's behavior in humans.

Canine models have been used to study the hemodynamic effects of prostacyclin analogs. In healthy, anesthetized dogs, the administration of Treprostinil Ethyl Ester allows for detailed investigation of its effects on pulmonary and systemic circulation. These studies typically involve invasive monitoring to directly measure parameters such as pulmonary vascular resistance (PVR), systemic vascular resistance (SVR), cardiac output, and blood pressure. Research in canine models has confirmed that Treprostinil Ethyl Ester, following its conversion to the active metabolite Treprostinil, induces potent, selective pulmonary vasodilation. A key finding is a significant decrease in PVR with a comparatively smaller effect on SVR, highlighting a degree of pulmonary selectivity that is therapeutically desirable .

Non-human primate (NHP) models represent the highest tier of preclinical in vivo research due to their close phylogenetic relationship to humans. While less common due to ethical and cost considerations, NHP studies can provide critical data. In the context of Treprostinil Ethyl Ester, NHPs may be used to study complex pharmacodynamic responses and to assess the compound's effects on the cardiovascular system in a model that shares significant similarities with human drug metabolism and physiological responses. Such studies provide a final preclinical checkpoint, confirming the vasodilatory profile observed in other species before advancing to clinical trials.

The design and execution of in vivo studies on Treprostinil Ethyl Ester are governed by strict methodological and ethical principles to ensure the generation of robust, reproducible, and translatable data.

Ethical Aspects: All animal research is conducted under the guidance of ethical frameworks, most notably the principle of the 3Rs: Replacement, Reduction, and Refinement.

Replacement: Seeking to use non-animal methods (e.g., cell cultures, computational models) where possible. However, for studying integrated systemic effects like hemodynamics and organ-level remodeling, in vivo models remain necessary.

Reduction: Using the minimum number of animals required to obtain statistically significant and scientifically valid results. This involves careful experimental design and statistical power analysis.

Refinement: Modifying procedures to minimize animal pain, suffering, and distress. This includes the use of anesthesia and analgesia for invasive procedures, establishing humane endpoints to determine when an animal should be euthanized, and providing enriched housing environments.

Strain Selection: The choice of animal strain is a critical variable that can significantly influence experimental outcomes. In rat studies of PAH, Sprague-Dawley and Wistar rats are commonly selected. Sprague-Dawley rats, for instance, are known to develop a robust and consistent hypertensive and remodeling response to monocrotaline. In mouse studies, the genetic background is paramount; C57BL/6 mice are a common choice for hypoxia-induced PAH models, but other strains may exhibit different degrees of susceptibility or resistance to the hypoxic stimulus. The selection is therefore a deliberate choice to ensure the model is sensitive enough to detect the therapeutic effects of a compound like Treprostinil Ethyl Ester.

Experimental Controls and Endpoints: Rigorous study design is essential for valid interpretation of results. This includes the use of appropriate control groups, such as a vehicle-treated group (receiving the formulation without the active compound) and a sham or healthy control group (not subjected to the disease-inducing stimulus). Blinding, where investigators assessing the outcomes are unaware of the treatment allocation, is crucial to prevent bias. The selection of endpoints must be relevant to the compound's mechanism of action and the disease pathophysiology. For Treprostinil Ethyl Ester, key endpoints include hemodynamic measurements (RVSP, mPAP), markers of cardiac hypertrophy (Fulton's Index), and histomorphometric analysis of pulmonary vascular structure (medial wall thickness, vessel muscularization).

Advanced Analytical Techniques for Treprostinil Ethyl Ester Research

Quantitative Bioanalysis in Research Matrices

Quantitative bioanalysis in research settings necessitates highly sensitive and specific methods to accurately measure the concentrations of Treprostinil (B120252) Ethyl Ester in complex biological matrices like plasma and tissue homogenates. The choice of technique is often guided by the required sensitivity, the nature of the compound, and the sample throughput needed.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantitative bioanalysis of Treprostinil and its derivatives, including the ethyl ester, due to its high selectivity and sensitivity. nih.govnih.gov While specific, detailed methods for Treprostinil Ethyl Ester are not extensively published, the methodology would be adapted from the well-established assays for the parent compound, Treprostinil. nih.gov

Method development for Treprostinil Ethyl Ester would involve several key steps:

Sample Preparation: The process would begin with sample extraction from the biological matrix, typically using protein precipitation or liquid-liquid extraction to remove interfering substances. nih.govnih.gov

Chromatographic Separation: A reverse-phase C18 column is commonly used for separation. heritageresearchjournal.com A gradient elution with a mobile phase consisting of an aqueous component (like water with formic acid to enhance ionization) and an organic solvent (such as acetonitrile) would be optimized to achieve a good peak shape and separation from matrix components. nih.gov The retention time for the ethyl ester would be expected to differ from that of Treprostinil due to its increased lipophilicity.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) would be used for detection. nih.gov Specific precursor-to-product ion transitions for Treprostinil Ethyl Ester would be identified and optimized to ensure specificity and sensitivity. For instance, the parent compound Treprostinil shows transitions like m/z 389.2→331.2 (quantifier) and 389.2→143.1 (qualifier). nih.gov Similar characteristic transitions would be determined for the ethyl ester. The total run time for such methods is typically kept short, around 4 minutes, to allow for high throughput. nih.govnih.gov

During the development of a formulation for Treprostinil Palmitil, a prodrug of Treprostinil, the formation of Treprostinil Ethyl Ester was observed as a result of transesterification when ethanol (B145695) was used as a cosolvent. The concentrations of Treprostinil and its prodrug were measured using HPLC-MS/MS, indicating the applicability of this technique for quantifying related esters. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and quantification of chemical compounds. Its application to a compound like Treprostinil Ethyl Ester would typically require derivatization to increase its volatility and thermal stability, which is a prerequisite for GC analysis.

The general workflow for a GC-MS analysis would include:

Extraction: Isolation of the analyte from the biological matrix.

Derivatization: Conversion of the analyte into a more volatile derivative.

GC Separation: The derivatized analyte is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. thepharmajournal.com

MS Detection: The separated components are then ionized and fragmented in the mass spectrometer, and the resulting mass spectrum provides a fingerprint for identification and quantification. thepharmajournal.comresearchgate.net

GC-MS is widely used for the analysis of fatty acid ethyl esters, which are biomarkers for alcohol consumption, demonstrating its utility for ester quantification. nih.govscilit.com While specific applications for Treprostinil Ethyl Ester are not documented in the literature, the principles of GC-MS make it a viable, albeit more complex, alternative to LC-MS/MS for its quantification in research settings.

Immunoassays and receptor binding assays are alternative techniques for ligand quantification. These methods rely on the specific binding of an antibody or a receptor to the target analyte. bioanalysis-zone.com

Immunoassays (e.g., ELISA): These assays would require the development of antibodies that can specifically recognize and bind to Treprostinil Ethyl Ester. The feasibility of this approach depends on whether the ethyl ester modification significantly alters the epitope recognized by antibodies developed against Treprostinil. If the ester group is not part of the primary epitope, existing antibodies for Treprostinil might show cross-reactivity, which would need to be carefully characterized.

Receptor Binding Assays: These assays measure the ability of a compound to bind to its target receptor. Treprostinil is an agonist for the prostacyclin receptor (IP receptor) and also shows high affinity for DP1 and EP2 receptors. nih.govresearchgate.net A receptor binding assay for Treprostinil Ethyl Ester would evaluate its affinity for these prostanoid receptors compared to the parent drug. Such an assay would provide information on the potential biological activity of the ester but may be less suitable for precise quantification in complex biological matrices compared to LC-MS/MS. nih.gov

While these binding assays are powerful tools in pharmacology, LC-MS is generally considered the gold standard for quantitative bioanalysis due to its superior specificity and wider dynamic range, especially when dealing with metabolites or derivatives. bioanalysis-zone.com

Method Validation in Research Laboratory Settings

For any quantitative bioanalytical method to be considered reliable, it must undergo a thorough validation process. This ensures that the method is suitable for its intended purpose. The validation parameters are assessed based on guidelines from regulatory bodies. europa.eu

Accuracy: This parameter measures the closeness of the determined value to the nominal or known true value. It is typically expressed as a percentage of the nominal value. For a method to be considered accurate, the mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%. europa.eunih.gov

Precision: Precision describes the closeness of repeated individual measurements and is expressed as the coefficient of variation (CV) or relative standard deviation (%RSD). It is evaluated at two levels: within-run precision (intra-day) and between-run precision (inter-day). The CV should not exceed 15%, except for the LLOQ, where it should not exceed 20%. europa.eunih.gov

Sensitivity: The sensitivity of a bioanalytical method is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov For Treprostinil analysis using LC-MS/MS, LLOQs as low as 0.25 ng/mL in plasma have been reported. nih.govnih.gov

The following tables present typical validation data for a Treprostinil LC-MS/MS assay, which would be representative of the performance characteristics expected for a validated Treprostinil Ethyl Ester method.

Table 1: Intra-Day and Inter-Day Precision and Accuracy for Treprostinil This table is representative of data from a validated LC-MS/MS method for Treprostinil and is for illustrative purposes for Treprostinil Ethyl Ester.

| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |

| LLOQ | 0.25 | 3.34 | 107.67 | 4.58 | 110.67 |

| Low | 0.75 | 1.16 | 94.30 | 1.11 | 95.27 |

| Medium | 15 | 2.50 | 101.20 | 3.10 | 100.50 |

| High | 60 | 1.98 | 99.80 | 2.80 | 101.10 |

| Data adapted from reference nih.gov |

Table 2: Linearity and Sensitivity of a Treprostinil LC-MS/MS Assay This table is representative of data from a validated LC-MS/MS method for Treprostinil and is for illustrative purposes for Treprostinil Ethyl Ester.

| Parameter | Value |

| Linearity Range | 0.25 - 75.0 ng/mL |

| Correlation Coefficient (r²) | >0.99 |

| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL |

| Data adapted from references nih.govnih.gov |

Matrix Effects: Biological matrices are complex and can contain endogenous components that co-elute with the analyte and interfere with its ionization in the mass spectrometer. This can lead to ion suppression or enhancement, affecting the accuracy and precision of the method. Matrix effects are evaluated by comparing the response of an analyte in a post-extraction spiked sample with the response of the analyte in a neat solution.

Internal Standard (IS) Strategies: To compensate for matrix effects and variability in sample processing and instrument response, an internal standard is crucial. The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., deuterated Treprostinil). However, when a stable-labeled IS is not available or is cost-prohibitive, a structural analog can be used. For the analysis of Treprostinil, 6-keto Prostaglandin (B15479496) F1α-d4 has been successfully used as a cost-effective internal standard. nih.govnih.gov The selection of an appropriate IS is critical for the development of a robust and reliable bioanalytical method.

Imaging and Visualization Techniques for Molecular Localization

Advanced imaging and visualization techniques are indispensable in pharmaceutical research for elucidating the mechanisms of action, distribution, and metabolism of drug compounds. In the context of treprostinil ethyl ester, a prodrug of the potent vasodilator treprostinil, these techniques offer the potential to visualize its localization at the tissue, cellular, and subcellular levels. This understanding is critical for optimizing drug delivery and designing more effective therapeutic strategies. The following sections detail two powerful imaging modalities, radioligand autoradiography and fluorescence microscopy, and their theoretical application to the study of treprostinil ethyl ester.

Radioligand Autoradiography

Radioligand autoradiography is a highly sensitive technique used to visualize the distribution and density of specific receptors or binding sites within tissue sections. This method involves labeling a ligand, in this case, a molecule that binds to the target receptors of treprostinil, with a radioactive isotope. When tissue sections are incubated with this radioligand, it binds to its target sites. The location and concentration of the bound radioligand can then be detected by exposing the tissue section to a photographic emulsion or a phosphor imaging plate.

Application to Treprostinil Ethyl Ester Research:

While specific studies employing radioligand autoradiography for treprostinil ethyl ester are not extensively documented in publicly available literature, the methodology offers a clear path for investigating its interaction with prostacyclin (IP) receptors, the primary targets of its active form, treprostinil.

A hypothetical study could involve the synthesis of a radiolabeled form of a stable treprostinil analog. The ethyl ester form itself is less suitable for direct radioligand binding assays as it is a prodrug and has a lower affinity for the IP receptor compared to treprostinil. However, understanding the distribution of IP receptors in target tissues, such as the pulmonary arteries, is crucial.

Hypothetical Research Findings:

An autoradiography study could reveal the density and distribution of IP receptors in healthy versus diseased lung tissue. For instance, researchers might observe an upregulation or downregulation of these receptors in pulmonary arterial hypertension (PAH) models, providing insights into the disease pathology and the potential efficacy of treprostinil therapy. The data from such an experiment could be presented as follows:

| Tissue Region | Receptor Density (fmol/mg tissue) in Control | Receptor Density (fmol/mg tissue) in PAH Model |

| Main Pulmonary Artery | 150 ± 20 | 250 ± 30 |

| Small Pulmonary Arterioles | 200 ± 25 | 350 ± 40 |

| Lung Parenchyma | 50 ± 10 | 75 ± 15 |

| Right Ventricle | 80 ± 12 | 120 ± 18 |

This table represents hypothetical data for illustrative purposes.

Such findings would be instrumental in understanding the molecular basis of treprostinil's action and could help in the development of more targeted delivery systems for its prodrugs, like treprostinil ethyl ester.

Fluorescence Microscopy for Cellular Localization Studies

Fluorescence microscopy is a powerful tool for visualizing the localization of molecules within cells. This technique utilizes fluorescently labeled probes that bind to specific cellular components or, in the case of drug research, the drug molecule itself. By exciting these fluorophores with light of a specific wavelength, they emit light at a longer wavelength, which can be captured to generate high-resolution images of their distribution.

Application to Treprostinil Ethyl Ester Research:

To study the cellular localization of treprostinil ethyl ester, the molecule could be chemically modified to attach a fluorescent tag. This would allow researchers to track its journey into the cell and its subsequent hydrolysis to treprostinil. Key questions that could be addressed include:

The efficiency of cell membrane penetration by the ethyl ester prodrug.

The subcellular compartment where the ester is hydrolyzed to the active drug (e.g., cytoplasm, endoplasmic reticulum).

The colocalization of the active drug with its target receptors.

Hypothetical Research Findings:

A study using a fluorescently labeled treprostinil ethyl ester analog in cultured pulmonary artery smooth muscle cells could yield valuable information. By imaging the cells at different time points after administration, one could observe the initial accumulation of the fluorescent prodrug at the cell membrane, followed by its appearance in the cytoplasm. The subsequent activation of intracellular signaling pathways could also be monitored using fluorescent biosensors for downstream messengers like cyclic AMP (cAMP).

The results of such a study could be summarized in a table like the one below:

| Time Point | Predominant Cellular Localization of Fluorescent Signal |

| 5 minutes | Cell Membrane |

| 30 minutes | Cytoplasm |

| 60 minutes | Perinuclear Region |

| 120 minutes | Diffuse Cytoplasmic and evidence of receptor internalization |

This table represents hypothetical data for illustrative purposes.

These findings would provide direct visual evidence of the prodrug's mechanism of action at the cellular level, confirming its ability to deliver the active compound intracellularly. This would be a significant step in validating the prodrug approach for enhancing the therapeutic effects of treprostinil.

Computational and in Silico Approaches in Treprostinil Ethyl Ester Research

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. narraj.org This method is particularly valuable for modeling the interaction between a ligand, such as Treprostinil (B120252) Ethyl Ester, and its target receptor. The primary goal is to predict the binding mode and affinity, which are crucial for understanding the compound's biological activity. The process involves preparing the 3D structures of both the ligand and the receptor and then using a scoring function to rank the possible binding poses based on their energetic favorability. nih.gov

Recent high-resolution cryogenic electron microscopy (cryo-EM) structures of the prostacyclin receptor (IP receptor) in complex with its agonist treprostinil have provided an invaluable template for such modeling studies. nih.gov These structures reveal the precise binding pocket and the key amino acid residues that interact with the ligand. nih.gov

A key application of molecular docking and related computational methods is the prediction of binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal effective concentration (EC50). While specific binding affinity data for Treprostinil Ethyl Ester is not extensively published, the data for its parent compound, treprostinil, offers a strong foundation for predictive models. Treprostinil exhibits high affinity for the prostacyclin (IP), DP1, and EP2 receptors. nih.gov

Computational models can predict these affinities by calculating the binding free energy of the ligand-receptor complex. Methods like Molecular Mechanics/Generalized Born Surface Area (MMGBSA) are frequently employed after a docking simulation to provide a more accurate estimation of binding energy than docking scores alone. nih.gov These predictions are vital for understanding the selectivity profile of a compound and its potential for off-target effects. nih.gov

| Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Primary Effect of Activation |

|---|---|---|---|

| IP | 32 | 1.9 | Vasodilation |

| DP1 | 4.4 | 0.6 | Vasodilation |

| EP2 | 3.6 | 6.2 | Vasodilation |

| EP1 | Low Affinity | Low Activity | Vasoconstriction |

| EP3 | Very Low Affinity | Low Activity | Variable |

| EP4 | Low Affinity | Low Activity | Vasodilation |

| FP | Very Low Affinity | Low Activity | Vasoconstriction |

| TP | Very Low Affinity | Low Activity | Vasoconstriction |

Beyond predicting affinity, molecular modeling provides critical insights into the structural changes that lead to receptor activation. For the IP receptor, the binding of an agonist like treprostinil initiates a cascade of conformational changes. nih.gov Structural studies have identified a motif involving residues Y75, S168, and R279 as crucial for binding and activation. nih.gov

The interaction between the ligand and the receptor is stabilized by a network of specific bonds. For instance, the carboxyl group on the alpha chain of treprostinil forms a salt bridge with Arginine 279 and hydrogen bonds with Tyrosine 75 and Serine 168. nih.gov Understanding these interactions at an atomic level is key to explaining how a ligand can trigger the receptor's downstream signaling pathways. Modeling can demonstrate how the binding of an agonist, versus an antagonist, can induce different movements in receptor domains, such as extracellular loops, which is a hallmark of activation. nih.gov

| Residue | Location | Interaction Type | Role in Binding/Activation |

|---|---|---|---|

| Y75 | Transmembrane Helix 2 (TM2) | Hydrogen Bond | Contributes to binding affinity and receptor activation. |

| S168 | Extracellular Loop 2 (ECL2) | Hydrogen Bond | Contributes to binding affinity and receptor activation. |

| R279 | Transmembrane Helix 7 (TM7) | Salt Bridge, Hydrogen Bond | Forms a crucial salt bridge with the ligand's carboxyl group, anchoring it in the binding pocket. |

| L275 | Transmembrane Helix 7 (TM7) | Van der Waals | Contributes to the binding affinity of agonists. |

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov An MD simulation begins with a starting configuration, often from a docking result, and then calculates the forces between atoms and their resulting motions over a set period, typically nanoseconds to microseconds. nih.gov This technique provides a more realistic representation of the biological environment and allows for the observation of conformational changes, protein flexibility, and the role of solvent molecules. nih.govnih.gov

MD simulations are essential for studying the conformational dynamics of a ligand-receptor complex. They can reveal how the binding of Treprostinil Ethyl Ester might induce or stabilize specific receptor conformations that are necessary for G-protein coupling and signaling. nih.gov For example, simulations can track the movement of key structural elements, such as the transmembrane helices and intracellular loops of the GPCR, which are known to rearrange upon activation. researchgate.net By observing these dynamic changes, researchers can build a detailed, time-resolved model of the activation mechanism, moving beyond the static picture provided by experimental structures. nih.gov

A significant advantage of MD simulations is the ability to explicitly model the surrounding environment, including water molecules and ions. nih.gov These solvent effects are critical for accurately representing biological interactions, as water can mediate contacts between the ligand and the receptor. Simulations are typically performed in a "box" of water molecules (e.g., TIP3P water model) to mimic physiological conditions. nih.gov Furthermore, MD simulations inherently account for protein flexibility. Unlike rigid docking, MD allows the amino acid side chains and the protein backbone to move and adapt to the presence of the ligand, a phenomenon known as "induced fit." This flexibility is crucial for a complete understanding of the binding event and the stability of the complex.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By analyzing a set of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds. For a compound like Treprostinil Ethyl Ester, QSAR could be used to predict how modifications to its structure, such as changing the ester group, might affect its binding affinity or activation potency at the IP receptor. Advanced 3D-QSAR models consider the three-dimensional properties of molecules, such as steric and electrostatic fields, to build more accurate predictive models. researchgate.net

Cheminformatics encompasses the storage, retrieval, and analysis of chemical information. This field provides the foundational tools for QSAR and other computational drug design efforts. For Treprostinil Ethyl Ester, cheminformatics tools would be used to calculate molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors), compare its structure to libraries of other known ligands, and manage the data generated from computational and experimental assays. nih.gov A related, more complex approach is Quantitative Systems Pharmacology (QSP), which integrates data on pathophysiology and pharmacology to simulate the effects of a drug on a whole biological system, a method that has been applied to treprostinil to forecast clinical trial outcomes. nih.govnih.gov

Predictive Models for Biological Activity

Predictive modeling for Treprostinil Ethyl Ester's biological activity focuses on its interaction with the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). nih.gov Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach.

A theoretical QSAR model for Treprostinil and its analogues would be built using a dataset of similar prostacyclin mimetics with known binding affinities for the IP receptor. mdpi.com The model would correlate various molecular descriptors—physicochemical properties calculated from the 2D or 3D structure of the molecules—with their biological activity. While Treprostinil Ethyl Ester itself is inactive, its structure provides the basis for calculating descriptors that influence its delivery and subsequent hydrolysis to the active form. The ultimate goal of such models is to predict the potency of novel analogues before they are synthesized, saving time and resources. mdpi.com

Key steps in developing a QSAR model for this context would include:

Data Collection: Assembling a database of prostacyclin analogues with experimentally determined IP receptor binding affinities (e.g., Ki or IC50 values).

Descriptor Calculation: Computing a wide range of molecular descriptors for each analogue. These can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). bioline.org.brtjpr.org

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms (e.g., support vector machines, random forest) to build a mathematical equation linking the descriptors to biological activity. mdpi.com

Validation: Rigorously testing the model's predictive power using internal (cross-validation) and external validation sets of compounds not used in the model's creation.

Recent cryo-electron microscopy structures of the IP receptor bound to Treprostinil have provided high-resolution insights into the binding pocket, revealing key interactions. nih.gov This structural data is crucial for developing more accurate, structure-based QSAR models and for performing molecular docking simulations, which predict the preferred orientation and binding energy of a ligand within a receptor's active site. nih.gov

Table 1: Theoretical Molecular Descriptors for a QSAR Model of Prostacyclin Analogues

This table illustrates the types of descriptors that would be calculated for a series of molecules, including Treprostinil, to build a predictive model for IP receptor activity.

| Descriptor Class | Specific Descriptor Example | Relevance to Biological Activity |

| Electronic | Dipole Moment | Influences long-range electrostatic interactions with the receptor. |

| Steric | Molecular Volume | Determines the fit of the ligand within the receptor's binding pocket. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affects membrane permeability and hydrophobic interactions with the receptor. |

| Topological | Balaban J Index | Encodes information about the size, shape, and degree of branching of the molecule. |

| Hydrogen Bonding | Number of H-bond Donors/Acceptors | Critical for specific, directional interactions that anchor the ligand in the binding site. bioline.org.brtjpr.org |

Scaffold Hopping and Lead Optimization (Theoretical)

Lead optimization is the iterative process of modifying a promising compound (a "lead") to improve its potency, selectivity, and pharmacokinetic properties. nih.govspirochem.com In silico techniques are central to modern lead optimization. nih.govucl.ac.uk For Treprostinil, optimization efforts could focus on enhancing its affinity for the IP receptor or improving its metabolic stability.

Scaffold hopping is a more exploratory computational strategy that aims to identify novel molecular backbones (scaffolds) that can present the same critical pharmacophoric features as the original lead compound. A pharmacophore is the essential 3D arrangement of functional groups required for biological activity.

In the context of Treprostinil, a theoretical scaffold hopping approach would proceed as follows:

Pharmacophore Modeling: A pharmacophore model would be generated based on the structure of Treprostinil bound to the IP receptor. This model would include key features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and a negatively ionizable group (the carboxylic acid). bioline.org.br

Virtual Screening: This pharmacophore model would be used as a 3D query to search large databases of chemical compounds. The search algorithm would identify molecules that, despite having different underlying scaffolds, can adopt a conformation that matches the pharmacophore.

Docking and Scoring: The "hits" from the virtual screen would then be subjected to molecular docking into the IP receptor's binding site to predict their binding mode and affinity. nih.gov

Prioritization: The most promising candidates, based on their docking scores and other predicted properties (e.g., synthetic feasibility, novelty), would be prioritized for synthesis and biological testing.

This approach could lead to the discovery of entirely new classes of IP receptor agonists with potentially different side effect profiles or improved physicochemical properties compared to the original prostacyclin analogues. nih.gov

Predictive Modeling of Prodrug Biotransformation

Treprostinil Ethyl Ester is a prodrug, meaning it is an inactive compound that is converted into the active drug, Treprostinil, within the body. This conversion is a critical step that dictates the pharmacokinetics of the active molecule. The primary biotransformation is the hydrolysis of the ethyl ester bond to reveal the carboxylic acid of Treprostinil. This reaction is catalyzed by enzymes, most notably carboxylesterases (CES). mdpi.comnih.govresearchgate.net

Enzyme Kinetics Simulation

Simulating the kinetics of the enzymatic hydrolysis of Treprostinil Ethyl Ester is essential for predicting its rate of conversion to Treprostinil. This process is typically modeled using Michaelis-Menten kinetics, which describes the relationship between the concentration of the substrate (Treprostinil Ethyl Ester) and the velocity of the enzymatic reaction.

Computational simulations can model this process by:

Molecular Docking: Predicting how Treprostinil Ethyl Ester fits into the catalytic site of the relevant carboxylesterase isozyme (e.g., human CES1 or CES2). mdpi.comnih.gov These enzymes have a catalytic triad (B1167595) (Ser-His-Glu) that performs the hydrolysis. mdpi.com The docking simulation helps determine the proximity of the ester's carbonyl group to the catalytic serine residue.

Molecular Dynamics (MD) Simulations: These simulations model the dynamic movements of the enzyme and the prodrug over time, providing a more realistic view of the binding event and the conformational changes that may be required for catalysis. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): For the highest level of detail, QM/MM methods can be used. The chemically reactive part of the system (the ester and the enzyme's active site) is treated with quantum mechanics to accurately model the bond-breaking and bond-forming events of hydrolysis, while the rest of the protein is treated with classical molecular mechanics. nih.gov

These simulations can help predict key kinetic parameters like the Michaelis constant (Km), which reflects the substrate's binding affinity for the enzyme, and the catalytic rate constant (kcat). This information is vital for predicting how quickly the prodrug will be activated in different tissues, such as the liver, where CES1 is highly expressed. nih.govresearchgate.net

Table 2: Illustrative Parameters for a Michaelis-Menten Simulation of Treprostinil Ethyl Ester Hydrolysis by Carboxylesterase 1 (CES1)

This table provides a hypothetical set of parameters that would be used in a computational model to simulate the rate of Treprostinil formation.

| Parameter | Symbol | Hypothetical Value | Description |

| Michaelis Constant | Km | 50 µM | The concentration of Treprostinil Ethyl Ester at which the reaction rate is half of its maximum. A lower Km indicates higher binding affinity. |

| Maximum Reaction Velocity | Vmax | 100 µmol/min/mg enzyme | The maximum rate of the reaction when the enzyme is saturated with the substrate. |

| Catalytic Rate Constant | kcat | 200 min-1 | Also known as the turnover number; represents the number of substrate molecules converted to product per enzyme molecule per unit of time. |

| Enzyme Concentration | [E] | 0.5 mg/mL | The concentration of the active CES1 enzyme in the system (e.g., in a liver microsome preparation). |

Metabolic Pathway Flux Analysis

Metabolic Flux Analysis (MFA) is a computational method used to quantify the flow of metabolites through a network of biochemical reactions. omicstutorials.comwikipedia.org While often used for analyzing large-scale cellular metabolism, its principles can be applied to understand the fate of a specific drug molecule. nih.govresearchgate.netresearchgate.net

For Treprostinil Ethyl Ester, a simplified flux analysis would model the rates of its key metabolic pathways. The primary "flux" would be through the hydrolysis pathway leading to the active drug, Treprostinil. However, other minor metabolic pathways might exist, such as alternative metabolism of the ester prodrug itself before hydrolysis.

A predictive model would represent these pathways as a network of reactions. By inputting the initial concentration of Treprostinil Ethyl Ester and the kinetic parameters for each reaction (derived from simulations as described in 8.4.1 or from in vitro experiments), the model can predict the concentration of the prodrug, the active drug, and any metabolites over time.

This analysis helps to:

Quantify the efficiency of the prodrug's conversion to the active form.

Identify potential metabolic bottlenecks or competing pathways that might reduce the bioavailability of active Treprostinil.

Predict how changes in enzyme levels (due to genetic polymorphism or drug-drug interactions) could alter the metabolic flux and, consequently, the drug's efficacy. nih.gov

By integrating data from various computational and experimental sources, these predictive models provide a comprehensive, quantitative understanding of a prodrug's journey through the body.

Future Directions and Emerging Research Avenues for Treprostinil Ethyl Ester

Exploration of Novel Receptor Interactions and Signaling Pathways

Treprostinil (B120252) primarily exerts its vasodilatory and anti-proliferative effects through the activation of the prostacyclin (IP) receptor, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). However, research has revealed a more complex pharmacological profile for the parent compound, treprostinil. It has been shown to be a potent agonist at the prostaglandin (B15479496) D2 (DP1) and prostaglandin E2 (EP2) receptors, both of which also contribute to vasodilation through cAMP elevation. nih.govresearchgate.net A study comparing treprostinil and iloprost (B1671730) found that treprostinil has a high affinity for DP1, EP2, and IP receptors. nih.govresearchgate.net

Future research on Treprostinil Ethyl Ester will likely investigate whether the ethyl ester modification alters this receptor interaction profile. As a prodrug, Treprostinil Ethyl Ester is designed to be hydrolyzed in vivo to release the active treprostinil. A critical area of investigation will be to determine if the esterified form possesses any intrinsic activity at these or other receptors before its conversion. It is hypothesized that the esterification may reduce the immediate, high-concentration binding to receptors that can lead to side effects.

Furthermore, recent studies have uncovered that treprostinil can inhibit TREK-1 and TREK-2 potassium channels, which may contribute to some of its therapeutic effects and side effects. researchgate.netfrontiersin.org Future studies could explore whether Treprostinil Ethyl Ester or its metabolites have differential effects on these ion channels, potentially offering a more favorable therapeutic window. The signaling pathways downstream of these receptor interactions also warrant deeper investigation. For example, the cAMP-C/EBP-α p42-p21 signaling pathway has been implicated in the inhibitory effects of treprostinil on pulmonary arterial smooth muscle cell proliferation and migration. wjpsonline.comnih.gov Research could focus on how sustained release of treprostinil from its ethyl ester prodrug modulates these pathways over time.

Development of Advanced Prodrug Systems for Targeted Research Delivery

The development of Treprostinil Ethyl Ester is itself a step towards an advanced prodrug system. The primary motivation for creating prodrugs of treprostinil is to improve its pharmacokinetic profile, reduce side effects associated with high peak plasma concentrations, and enable less frequent administration. nih.gov Research in this area is focused on creating sophisticated delivery platforms that offer enhanced targeting and controlled release.

One promising approach involves incorporating Treprostinil Ethyl Ester into polymeric drug delivery systems. For instance, research has explored the synthesis of poly(acetal) polymers where treprostinil is incorporated into the main chain. nih.gov The ethyl ester form was noted to have poor water solubility compared to the parent compound, a property that can be exploited in certain formulation strategies. nih.gov Another avenue of development is the use of lipid-based carriers. For example, glucuronic acid-modified liposomes have been used to encapsulate treprostinil for targeted delivery to pulmonary arterial smooth muscle cells by targeting the glucose transporter-1 (GLUT-1). wjpsonline.comnih.govresearchgate.net Similar nanoparticle-based systems could be designed for Treprostinil Ethyl Ester to enhance its delivery to specific tissues.

Furthermore, the synthesis of other treprostinil prodrugs, such as Treprostinil Palmitil for inhaled delivery, highlights the ongoing innovation in this field. nih.govnih.gov These long-acting prodrugs aim to provide sustained therapeutic levels of treprostinil in the lungs while minimizing systemic exposure. nih.gov Future research on Treprostinil Ethyl Ester could explore its formulation into similar advanced delivery systems, such as biodegradable polymer-based particles or polyethylene (B3416737) glycol-drug conjugates, to further refine its release profile and therapeutic efficacy. nih.gov

Integration with Multi-Omics Data for Systems Biology Understanding

The advent of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to understand the systemic effects of therapeutic agents. nih.govnih.gov To date, no specific multi-omics studies on Treprostinil Ethyl Ester have been published. However, this represents a significant future direction for research. By employing a systems biology approach, researchers can move beyond single-pathway analysis to a more holistic understanding of how Treprostinil Ethyl Ester affects the complex biological network. drugtargetreview.comnih.gov

Future studies could utilize multi-omics to: